molecular formula C22H18ClN5 B10999371 7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10999371
M. Wt: 387.9 g/mol
InChI Key: ICWFQJZSFUDVOC-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a combination of triazole, pyrimidine, indole, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings, followed by the introduction of the indole and chlorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyridine
  • 7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrazine

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications, as it can exhibit unique interactions and activities compared to similar compounds.

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H18ClN5/c23-17-10-8-15(9-11-17)20-12-13-24-22-26-21(27-28(20)22)7-3-4-16-14-25-19-6-2-1-5-18(16)19/h1-2,5-6,8-14,25H,3-4,7H2

InChI Key

ICWFQJZSFUDVOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC3=NN4C(=CC=NC4=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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